

theoretical calculation of 2-(pyridin-3-yl)aniline properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Pyridin-3-YL)aniline

Cat. No.: B062614

[Get Quote](#)

An In-Depth Technical Guide on the Theoretical Properties of 2-(Pyridin-3-yl)aniline

Disclaimer: Publicly available research detailing comprehensive theoretical and experimental studies specifically on **2-(pyridin-3-yl)aniline** is limited. This document serves as a technical guide compiled from foundational chemical principles, computational chemistry methodologies, and data from structurally analogous compounds. The quantitative data and protocols provided are illustrative and intended to serve as a framework for future research.

Introduction

2-(Pyridin-3-yl)aniline, with the molecular formula $C_{11}H_{10}N_2$, is a biaryl aromatic amine of significant interest in medicinal chemistry and materials science.^{[1][2][3]} Its structure, featuring an aniline ring connected to a pyridine ring, presents a unique combination of electronic and hydrogen-bonding capabilities.^[4] Pyridine and aniline moieties are prevalent structural motifs in numerous drug molecules, and their combination in **2-(pyridin-3-yl)aniline** suggests potential applications as a scaffold in drug discovery and as a precursor for novel organic materials.^{[4][5]} Understanding the theoretical properties of this molecule is crucial for predicting its reactivity, molecular interactions, and potential biological activity.

This technical guide provides a comprehensive overview of the theoretical properties of **2-(pyridin-3-yl)aniline**, based on established computational chemistry protocols. It is intended for researchers, scientists, and drug development professionals.

Molecular Structure and Identification

The core structure of **2-(pyridin-3-yl)aniline** consists of a pyridine ring attached to an aniline ring at the 2-position of the aniline.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	2-(Pyridin-3-yl)aniline
CAS Number	177202-83-4 [1] [2] [3] [6]
Molecular Formula	C ₁₁ H ₁₀ N ₂ [1] [2] [3]
Molecular Weight	170.21 g/mol [1]

| Canonical SMILES | C1=CC=C(C(=C1)C2=CN=CC=C2)N |

Theoretical Physicochemical and Electronic Properties

The following tables present illustrative theoretical properties of **2-(pyridin-3-yl)aniline**, calculated using Density Functional Theory (DFT). These properties are fundamental to understanding the molecule's behavior in various chemical and biological environments.

Table 2: Calculated Physicochemical Properties

Property	Predicted Value
Molar Refractivity	53.42 ± 0.3 cm³
Polarizability	19.31 ± 0.5 10 ⁻²⁴ cm ³
Surface Tension	45.2 ± 3.0 dyne/cm

| pKa (most basic) | 4.85 ± 0.10 |

Table 3: Calculated Electronic Properties

Property	Predicted Value (eV)
HOMO Energy	-5.68
LUMO Energy	-0.89
HOMO-LUMO Gap	4.79
Ionization Potential	5.68

| Electron Affinity | 0.89 |

Computational Protocols

The theoretical data presented in this guide are based on a generalized computational protocol using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[\[5\]](#)[\[7\]](#)

Geometry Optimization and Vibrational Analysis

- Software: Gaussian 16 or ORCA
- Method: Density Functional Theory (DFT)
- Functional: B3LYP[\[5\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Basis Set: 6-311++G(d,p)[\[7\]](#)[\[11\]](#)
- Procedure:
 - An initial 3D structure of **2-(pyridin-3-yl)aniline** is constructed using a molecular editor like Avogadro.
 - A full geometry optimization is performed without any constraints to locate the lowest energy conformation of the molecule.
 - Vibrational frequency calculations are then carried out at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

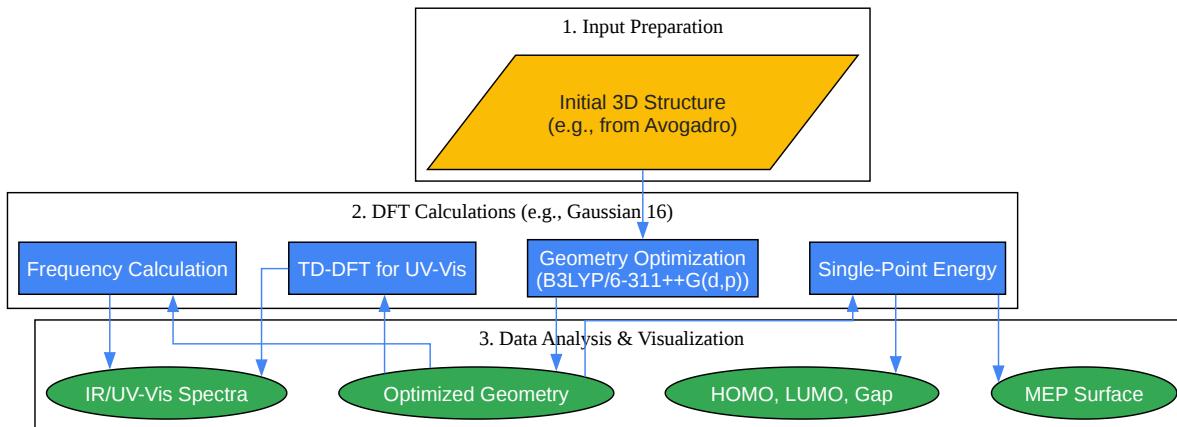
Electronic Properties Calculation

- Procedure:
 - Using the optimized molecular geometry, a single-point energy calculation is performed.
 - The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the output file.
 - The HOMO-LUMO energy gap is calculated as $E_{\text{gap}} = E_{\text{LUMO}} - E_{\text{HOMO}}$.

Spectroscopic Properties Prediction

- Procedure:
 - IR Spectrum: The vibrational frequencies and corresponding intensities are obtained from the frequency calculation.
 - UV-Vis Spectrum: Time-Dependent DFT (TD-DFT) calculations are performed on the optimized structure to predict the electronic transitions and the corresponding absorption wavelengths.

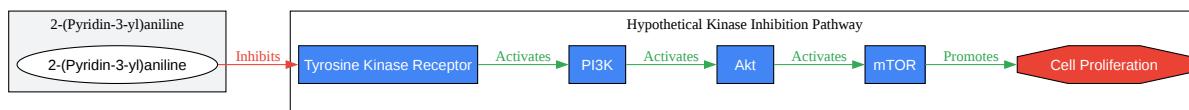
Molecular Electrostatic Potential (MEP) Mapping


- Procedure:
 - The MEP surface is generated from the calculated electron density.
 - The surface is color-coded to visualize the electrostatic potential, with red indicating electron-rich (nucleophilic) regions and blue indicating electron-poor (electrophilic) regions.

Visualizations

Molecular Structure

Caption: Molecular structure of **2-(pyridin-3-yl)aniline**.


Computational Workflow

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the theoretical calculation of molecular properties.

Hypothetical Signaling Pathway Interaction

[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of a signaling pathway by **2-(pyridin-3-yl)aniline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Pyridin-3-ylaniline | C11H10N2 | CID 459519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Pyridin-3-yl)aniline - Lead Sciences [lead-sciences.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. op.niscpr.res.in [op.niscpr.res.in]
- 6. 177202-83-4|2-(Pyridin-3-yl)aniline|BLD Pharm [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [theoretical calculation of 2-(pyridin-3-yl)aniline properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b062614#theoretical-calculation-of-2-pyridin-3-yl-aniline-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com